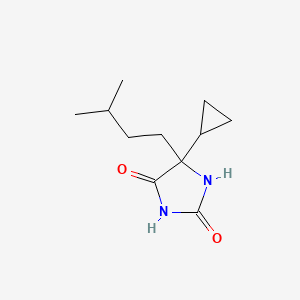

5-Cyclopropyl-5-(3-methylbutyl)imidazolidine-2,4-dione

Description

Properties

IUPAC Name |

5-cyclopropyl-5-(3-methylbutyl)imidazolidine-2,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H18N2O2/c1-7(2)5-6-11(8-3-4-8)9(14)12-10(15)13-11/h7-8H,3-6H2,1-2H3,(H2,12,13,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CVSZBGARSLBZPN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CCC1(C(=O)NC(=O)N1)C2CC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H18N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

210.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Example Synthesis Pathway

| Step | Reaction Components | Conditions | Product |

|---|---|---|---|

| 1 | Cyclopropane carboxaldehyde, 3-methylbutylamine, Urea | Acidic conditions, reflux | Intermediate amine-urea adduct |

| 2 | Intermediate amine-urea adduct | Basic conditions, heating | This compound |

Detailed Synthesis Method

Given the lack of specific literature on this compound, a hypothetical synthesis pathway based on general principles of organic chemistry is proposed:

Preparation of Starting Materials :

- Cyclopropane Carboxaldehyde : This can be synthesized from cyclopropane via oxidation reactions.

- 3-Methylbutylamine : Available commercially or synthesized through reduction of 3-methylbutyric acid derivatives.

-

- Mix cyclopropane carboxaldehyde (1 eq), 3-methylbutylamine (1 eq), and urea (1 eq) in a solvent like ethanol or methanol.

- Add an acid catalyst (e.g., HCl or acetic acid) to facilitate the reaction.

- Reflux the mixture for several hours to form the intermediate amine-urea adduct.

-

- Treat the intermediate with a base (e.g., sodium hydroxide) to induce cyclization.

- Heat the mixture under basic conditions to facilitate the formation of the imidazolidine ring.

-

- Filter the reaction mixture and wash with cold water.

- Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain pure this compound.

Spectroscopic Analysis

To confirm the structure of the synthesized compound, spectroscopic techniques such as NMR ($$^1$$H and $$^{13}$$C), IR, and mass spectrometry can be employed.

| Spectroscopic Method | Expected Data |

|---|---|

| $$^1$$H NMR | Signals corresponding to cyclopropyl and 3-methylbutyl groups, along with imidazolidine ring protons. |

| $$^{13}$$C NMR | Peaks for cyclopropyl, 3-methylbutyl carbons, and imidazolidine ring carbons. |

| IR | Absorption bands indicative of imidazolidine ring (e.g., C=O stretching). |

| Mass Spectrometry | Molecular ion peak corresponding to the molecular weight of this compound. |

Chemical Reactions Analysis

Types of Reactions: 5-Cyclopropyl-5-(3-methylbutyl)imidazolidine-2,4-dione undergoes various chemical reactions, including:

Substitution: Nucleophilic substitution reactions can occur at the imidazolidine ring, leading to the formation of various substituted derivatives.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in acidic or neutral medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles such as alkyl halides or amines under basic conditions.

Major Products: The major products formed from these reactions include oxidized imidazolidine derivatives, reduced forms of the compound, and various substituted imidazolidine derivatives .

Scientific Research Applications

Chemistry: In chemistry, 5-Cyclopropyl-5-(3-methylbutyl)imidazolidine-2,4-dione is used as a building block for synthesizing more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and material science.

Biology: In biological research, this compound is studied for its potential as a biochemical probe. It can interact with specific enzymes or receptors, providing insights into biological pathways and mechanisms.

Medicine: In medicine, this compound is investigated for its potential therapeutic applications. It may serve as a lead compound for developing new drugs targeting specific diseases.

Industry: In the industrial sector, this compound is used in the synthesis of specialty chemicals and materials. Its stability and reactivity make it suitable for various industrial processes.

Mechanism of Action

The mechanism of action of 5-Cyclopropyl-5-(3-methylbutyl)imidazolidine-2,4-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and influencing biological pathways . The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares key parameters of 5-cyclopropyl-5-(3-methylbutyl)imidazolidine-2,4-dione with analogous hydantoin derivatives:

Key Observations:

Lipophilicity : The 3-methylbutyl group in the target compound confers greater lipophilicity (predicted logP ~2.5) compared to smaller alkyl substituents (e.g., isopropyl: logP ~1.2). This may enhance blood-brain barrier penetration but reduce aqueous solubility .

Electronic Profile : Cyclopropane’s ring strain induces partial π-character in its C-C bonds, creating unique electronic effects absent in straight-chain alkyl substituents .

Crystallography and Solid-State Behavior

- Crystal Packing : Hydantoins with smaller substituents (e.g., 5-isopropyl) form supramolecular tapes via N–H⋯O hydrogen bonds, whereas bulkier groups (e.g., 3-methylbutyl) likely disrupt these interactions, leading to less ordered crystalline structures .

- Hydration: Monohydrate forms are common (e.g., 5-isopropyl monohydrate), but the target compound’s hydrophobicity may favor anhydrous crystallization .

Biological Activity

5-Cyclopropyl-5-(3-methylbutyl)imidazolidine-2,4-dione, also known as a derivative of imidazolidine-2,4-dione, has garnered attention in recent years for its potential biological activities. This compound belongs to a class of hydantoin derivatives that have shown promise in various therapeutic applications, particularly in the treatment of bacterial infections and inflammatory conditions.

- Chemical Formula : C₉H₁₄N₂O₂

- CAS Number : 858204-96-3

- Molecular Weight : 170.22 g/mol

Research indicates that compounds like this compound exhibit antibacterial properties by disrupting bacterial cell membranes. This mechanism is similar to that of antimicrobial peptides, which target lipid bilayers effectively. The compound's structure allows it to insert into the lipid bilayer of bacterial membranes, leading to increased permeability and eventual cell lysis.

Antimicrobial Activity

-

Bacterial Strains Tested :

- Methicillin-resistant Staphylococcus aureus (MRSA)

- Methicillin-resistant Staphylococcus epidermidis (MRSE)

- Escherichia coli

- Klebsiella pneumoniae

-

Minimum Inhibitory Concentration (MIC) :

- The compound demonstrated significant activity against MRSA with MIC values as low as 1 µg/mL, indicating potent antibacterial effects. In contrast, it showed limited effectiveness against Gram-negative bacteria like E. coli and K. pneumoniae.

-

Selectivity and Toxicity :

- Hemolytic activity assays revealed a high selectivity index for the compound, with hemolysis occurring at concentrations significantly higher than its MIC against MRSA. For instance, the hemolytic concentration (HC50) was above 125 µg/mL for most derivatives tested, suggesting a favorable therapeutic profile.

Cytotoxicity Studies

Cytotoxicity assessments on HeLa cells showed an IC50 value of approximately 74.83 µg/mL for the compound, demonstrating a selectivity ratio exceeding 38-fold compared to its antibacterial activity against MRSA. This suggests a potential for therapeutic use with minimal toxicity to mammalian cells.

Structure-Activity Relationship (SAR)

The biological activity of imidazolidine derivatives is influenced by their structural components:

- Alkyl Chain Length : Compounds with alkyl chains longer than 12 carbons exhibited diminished antibacterial activity.

- Hydrophobicity : The hydrophobic character of the compounds plays a critical role in their membrane-disrupting ability, with optimal hydrophobicity correlating with enhanced antibacterial efficacy.

Case Studies and Research Findings

-

Study on Bis-cyclic Imidazolidine Derivatives :

A study highlighted that certain derivatives of imidazolidine-4-one were effective against both Gram-positive and Gram-negative bacteria while maintaining low toxicity to mammalian cells. The lead compound from this study exhibited rapid action and sustained effectiveness over multiple passages against MRSA . -

Inhibition of Type III Secretion System :

Another research effort explored the inhibition of bacterial secretion systems using imidazolidine derivatives, including this compound. The findings indicated that these compounds could downregulate essential virulence factors in pathogenic bacteria .

Q & A

Q. What are the established synthetic routes for 5-Cyclopropyl-5-(3-methylbutyl)imidazolidine-2,4-dione, and how can reaction conditions be optimized for yield and purity?

- Methodological Answer : Synthesis typically involves cyclocondensation of hydantoin precursors with substituted alkyl/cyclopropyl groups. For example, analogous imidazolidine-2,4-diones are synthesized via controlled pH and temperature to avoid side reactions like epimerization or decomposition . Key steps include:

- Core formation : Reacting α-haloketones with thiourea derivatives under basic conditions to form the imidazolidine-2,4-dione core.

- Substituent introduction : Alkylation or Knoevenagel condensation for cyclopropyl and 3-methylbutyl groups .

Optimization strategies: - Use high-resolution mass spectrometry (HRMS) to monitor intermediate purity.

- Adjust solvent polarity (e.g., DMF for solubility vs. ethanol for crystallization) to enhance yield .

Q. How can the stereochemistry and crystal structure of this compound be rigorously characterized?

- Methodological Answer :

- X-ray crystallography : Single-crystal X-ray diffraction (SCXRD) resolves stereochemistry and confirms substituent positions. For example, Acta Crystallographica Section E reports analogous imidazolidine-2,4-diones with cyclopropyl groups using Mo-Kα radiation (λ = 0.71073 Å) and SHELXL refinement .

- Spectroscopic validation :

- NMR : Compare and chemical shifts with density functional theory (DFT)-calculated values to verify substituent orientation.

- IR : Identify carbonyl stretching frequencies (1700–1750 cm) to confirm lactam ring integrity .

Advanced Research Questions

Q. What computational methods are suitable for predicting the reactivity and binding affinity of this compound in biological systems?

- Methodological Answer :

- Molecular docking : Use AutoDock Vina or Schrödinger Suite to model interactions with enzymes (e.g., kinases or proteases). For cyclopropyl-containing analogs, docking scores correlate with experimental IC values in cytotoxicity assays .

- Quantum mechanical calculations :

- DFT : Optimize geometry at the B3LYP/6-31G* level to assess electronic properties (e.g., HOMO-LUMO gaps).

- Molecular dynamics (MD) : Simulate solvation effects in explicit water to predict stability under physiological conditions .

Q. How can reaction pathways for functionalizing the imidazolidine-2,4-dione core be systematically explored?

- Methodological Answer :

- Mechanistic studies :

- Radical reactions : Use AIBN as an initiator to test cyclopropyl ring-opening under oxidative conditions.

- Nucleophilic substitution : Replace iodine or other leaving groups via SN2 mechanisms (e.g., Suzuki coupling for aryl introduction) .

- High-throughput screening (HTS) : Employ automated platforms to test >100 conditions (solvent, catalyst, temperature) for regioselective modifications .

Q. What strategies address contradictions in experimental vs. computational data for this compound’s physicochemical properties?

- Methodological Answer :

- Data reconciliation :

- Compare experimental LogP (HPLC-derived) with DFT-predicted partition coefficients. Discrepancies >0.5 units suggest solvation model limitations.

- Validate melting points (DSC) against CrystalGazer predictions to refine force field parameters .

- Error analysis : Use Bayesian statistics to quantify uncertainty in DFT calculations (e.g., ±5 kcal/mol for reaction barriers) .

Q. How can the compound’s potential as a bioactive scaffold be evaluated in vitro?

- Methodological Answer :

- Assay design :

- Cytotoxicity : MTT assay against cancer cell lines (e.g., HeLa or MCF-7) with IC determination.

- DNA-binding : Ethidium bromide displacement assays monitored via fluorescence quenching .

- Structure-activity relationship (SAR) : Synthesize derivatives (e.g., halogenated or methylated analogs) to identify critical substituents for activity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.